![molecular formula C12H22N2O2 B2392563 2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one CAS No. 2090511-31-0](/img/structure/B2392563.png)
2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one
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Overview
Description
2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one, also known as MADAM-11, is a synthetic compound that belongs to the class of cathinones. It has gained attention in recent years due to its potential use as a research chemical in scientific studies. In
Mechanism of Action
2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one acts by inhibiting the reuptake of monoamine neurotransmitters in the brain. This leads to an increase in the extracellular levels of these neurotransmitters, which can affect various physiological processes such as mood, appetite, and cognition. The exact mechanism of action of 2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one is not fully understood, but it is believed to involve interactions with the transporters that are responsible for the uptake of these neurotransmitters.
Biochemical and Physiological Effects:
2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one has been found to have various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake in rats. It has also been found to have anxiogenic effects, which means it can induce anxiety-like behavior in animals. These effects are believed to be due to its ability to affect the uptake of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one has several advantages as a research chemical. It is relatively easy to synthesize and purify, and it has a high affinity for monoamine transporters. This makes it a useful tool for studying the role of these transporters in various physiological and pathological processes. However, there are also some limitations to its use. It has been found to have some toxic effects in animal studies, and its long-term effects on human health are not fully understood. It is also a controlled substance in many countries, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on 2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one. One area of interest is its potential use in the treatment of various psychiatric disorders such as depression and anxiety. It has also been suggested that it could be used as a tool for studying the role of monoamine transporters in addiction and substance abuse. Further studies are needed to fully understand the mechanism of action and long-term effects of 2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one, as well as its potential therapeutic applications.
In conclusion, 2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one is a synthetic compound that has gained attention in recent years due to its potential use as a research chemical in scientific studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one as a tool for studying the role of monoamine transporters in various physiological and pathological processes.
Synthesis Methods
The synthesis of 2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one involves the reaction of 4,9-diazaspiro[5.5]undecane with 2-bromo-2-methylpropan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile, and the product is obtained through filtration and recrystallization. The purity and yield of the product can be improved through further purification techniques such as column chromatography.
Scientific Research Applications
2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one has been used in various scientific studies as a research chemical. It has been found to act as a selective monoamine transporter inhibitor, which means it can affect the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes it a potential tool for studying the role of these neurotransmitters in various physiological and pathological processes.
properties
IUPAC Name |
2-methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2)11(15)14-7-8-16-12(9-14)3-5-13-6-4-12/h10,13H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATMYHNDRKDHEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCOC2(C1)CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one |
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